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Compound of Interest

Compound Name:
2-chloro-N-(5-fluoro-2-

methylphenyl)acetamide

CAS No.: 85817-59-0

Cat. No.: B1607134

Get Quote

CAS Registry Number: 85817-59-0 Role: Electrophilic Building Block / Alkylating Intermediate

Molecular Formula: C

H

ClFNO Molecular Weight: 201.62 g/mol

Executive Summary
2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide (CAS 85817-59-0) is a specialized

chloroacetamide intermediate used primarily in medicinal chemistry for the synthesis of N-

arylpiperazine acetamide derivatives.[1] Its core utility lies in its bifunctional nature: it

possesses a lipophilic, electron-withdrawing fluorotoluene scaffold and a highly reactive

-chloroacetamide "warhead."

This compound serves as a critical electrophile in
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reactions, enabling the attachment of pharmacophores (such as piperazines, morpholines, or
imidazoles) to a fluorinated aromatic ring. Such motifs are frequent in CNS-active agents (e.g.,
for sleep disorders or antipsychotics) where the fluorine atom enhances metabolic stability and
blood-brain barrier penetration.

Chemical Profile & Stability
The compound is an alkylating agent.[2] Its stability and reactivity are defined by the inductive

effects of the fluorine and the leaving group ability of the chlorine.

Property Description

Appearance White to off-white crystalline solid (typical).

Reactivity

High electrophilicity at the

-carbon due to the carbonyl and chlorine

electron withdrawal. Susceptible to hydrolysis in

strong base.

Solubility
Soluble in DCM, THF, DMF, Acetonitrile.

Sparingly soluble in water.

Metabolic Role

The 5-fluoro substitution blocks metabolic

oxidation at the phenyl ring's electron-rich

position, extending the half-life of downstream

APIs.

Storage
Store under inert atmosphere (Argon/Nitrogen)

at 2-8°C. Moisture sensitive (hydrolysis risk).

Synthetic Utility: The Core Workflow
The synthesis and utilization of CAS 85817-59-0 follow a "Make-and-React" logic. It is rarely

the final product; rather, it is the linker that connects a specific aromatic system to a

nucleophilic amine.

Mechanistic Pathway
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The synthesis involves the Schotten-Baumann acylation of 5-fluoro-2-methylaniline. The

subsequent application involves an

nucleophilic substitution.

Key Considerations:

Regioselectivity: The reaction of chloroacetyl chloride with the aniline is highly selective for

the nitrogen over the aromatic ring due to the nucleophilicity of the amine.

Temperature Control: The acylation is exothermic. Low temperature (0°C) is required to

prevent bis-acylation or polymerization.

Base Selection: A non-nucleophilic base (e.g., DIPEA or solid

) is preferred in the substitution step to avoid side reactions with the alkyl chloride.

Visualization of Reaction Pathways

Step 1: Scaffold Formation

Step 2: Pharmacophore Coupling

5-Fluoro-2-methylaniline
(Nucleophile)

CAS 85817-59-0
(The Scaffold)

Acylation
DCM, Et3N, 0°C

Chloroacetyl Chloride
(Electrophile)

N-Arylpiperazine Acetamide
(Bioactive Core)

SN2 Substitution
CH3CN, K2CO3, Reflux

N-Substituted Piperazine
(Target Nucleophile)

Click to download full resolution via product page

Figure 1: Synthetic pathway transforming the aniline precursor into the bioactive piperazine

pharmacophore via CAS 85817-59-0.
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Experimental Protocols
Protocol A: Synthesis of CAS 85817-59-0
Rationale: This protocol uses a biphasic or anhydrous system to neutralize the HCl byproduct

immediately, driving the equilibrium forward.

Reagents:

5-Fluoro-2-methylaniline (1.0 eq)[3]

Chloroacetyl chloride (1.1 eq)[3][4]

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

Preparation: Dissolve 5-fluoro-2-methylaniline in anhydrous DCM (10 mL/g) in a round-

bottom flask under Nitrogen. Add TEA (1.2 eq).

Addition: Cool the solution to 0°C using an ice bath. Add chloroacetyl chloride (1.1 eq)

dropwise over 30 minutes. Note: Rapid addition causes exotherms that may lead to

impurities.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

by TLC (Hexane:EtOAc 3:1).

Workup: Quench with water. Wash the organic layer successively with 1N HCl (to remove

unreacted aniline), saturated

(to remove acids), and brine.

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Downstream Coupling (General Procedure)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Cobalt-59-atom
https://pubchem.ncbi.nlm.nih.gov/compound/Cobalt-59-atom
https://pdf.benchchem.com/1352/N_Acylation_with_Chloroacetyl_Chloride_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607134?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rationale: Uses a weak inorganic base in a polar aprotic solvent to facilitate

displacement of the chloride.

Reagents:

CAS 85817-59-0 (1.0 eq)

Secondary Amine (e.g., N-Boc-piperazine or Morpholine) (1.1 eq)

Potassium Carbonate (

) (2.0 eq)

Potassium Iodide (KI) (0.1 eq, catalytic)

Acetonitrile (

) or DMF

Step-by-Step:

Setup: Suspend CAS 85817-59-0, the secondary amine, and

in Acetonitrile.

Catalysis: Add catalytic KI. Mechanism: KI generates the more reactive alkyl iodide in situ

(Finkelstein reaction), accelerating the substitution.

Reflux: Heat to reflux (approx. 80°C) for 6–12 hours.

Isolation: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

Purification: Purify via silica gel column chromatography.

Applications in Drug Discovery
The 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide moiety is a specific instance of the

"Aniline-Linker-Amine" triad found in several patent classes for CNS disorders.
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Sleep Disorder Therapeutics: Patent literature suggests that N-arylpiperazine acetamides

(derived from this intermediate) act as serotonin modulators or antagonists. The 5-fluoro

group prevents rapid hydroxylation, extending the duration of action.

Kinase Inhibition: Similar halo-acetamide motifs are used as covalent warheads in targeted

covalent inhibitors (TCIs), aiming for cysteine residues in the ATP-binding pocket of kinases.

Sigma Receptor Ligands: Chloroacetamide derivatives are often precursors to sigma

receptor ligands used in imaging and neuroprotection studies.

Safety & Handling (Critical)
Hazard Class: Skin Sensitizer / Irritant / Potential Carcinogen (Alkylating Agent).

Mechanism of Toxicity: As an alkylating agent, this compound can react with nucleophilic

residues (DNA bases, proteins) in biological tissues.

Inhalation: Strictly use a fume hood. Chloroacetamides are potent lachrymators and

respiratory irritants.

Decontamination: Spills should be treated with dilute ammonia or nucleophilic scavenger

solutions (e.g., thiols) to deactivate the alkyl chloride before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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